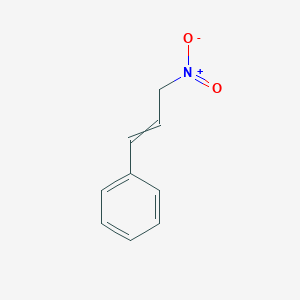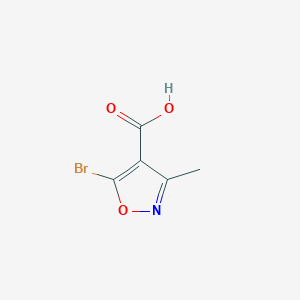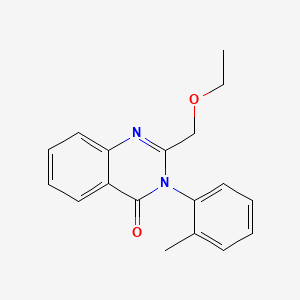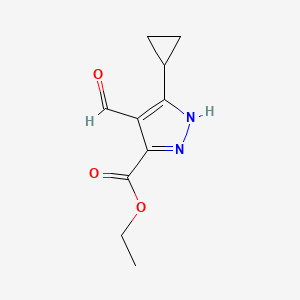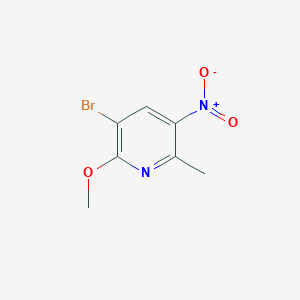![molecular formula C19H28N2O2 B13936985 1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone CAS No. 935743-29-6](/img/structure/B13936985.png)
1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative can be synthesized through a series of reactions including hydrogenation, cyclization, and amination . The final step involves the coupling of the piperidine derivative with a pyrrolidinone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpiperidin-1-yl)aniline
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-
Uniqueness
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring and a piperidine moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
935743-29-6 |
|---|---|
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-[4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H28N2O2/c1-16-6-2-3-12-20(16)13-5-15-23-18-10-8-17(9-11-18)21-14-4-7-19(21)22/h8-11,16H,2-7,12-15H2,1H3 |
Clé InChI |
OTGARGQJSIRZBR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC2=CC=C(C=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)


